3-Bromo-5-chloro-2-methoxybenzenethiol

Catalog No.
S14170007
CAS No.
M.F
C7H6BrClOS
M. Wt
253.54 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-5-chloro-2-methoxybenzenethiol

Product Name

3-Bromo-5-chloro-2-methoxybenzenethiol

IUPAC Name

3-bromo-5-chloro-2-methoxybenzenethiol

Molecular Formula

C7H6BrClOS

Molecular Weight

253.54 g/mol

InChI

InChI=1S/C7H6BrClOS/c1-10-7-5(8)2-4(9)3-6(7)11/h2-3,11H,1H3

InChI Key

GMZOPIMQJCYDAK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1Br)Cl)S

3-Bromo-5-chloro-2-methoxybenzenethiol is an organosulfur compound characterized by the presence of a thiol group (-SH) attached to a benzene ring that also includes bromine and chlorine substituents, as well as a methoxy group (-OCH₃). Its molecular formula is C₇H₆BrClO₂S, and it has a molecular weight of approximately 239.54 g/mol. This compound is notable for its potential applications in various chemical and biological contexts due to the unique combination of its functional groups.

  • Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
  • Reduction: The compound can be reduced to yield corresponding thiols or sulfides.
  • Substitution Reactions: The halogen substituents (bromine and chlorine) can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups.

These reactions highlight the compound's versatility as a building block in organic synthesis.

Research indicates that 3-bromo-5-chloro-2-methoxybenzenethiol may exhibit biological activity, particularly in anti-inflammatory and antioxidant contexts. Compounds with similar structures have been shown to inhibit inflammatory pathways, suggesting potential therapeutic roles in treating inflammatory diseases. Additionally, the thiol group may contribute antioxidant properties, which could help mitigate oxidative stress in biological systems.

Several synthetic routes can be employed to produce 3-bromo-5-chloro-2-methoxybenzenethiol:

  • Bromination of 5-chloro-2-methoxybenzenethiol: This method involves treating 5-chloro-2-methoxybenzenethiol with bromine or a brominating agent like N-bromosuccinimide under controlled conditions.
  • Chlorination followed by bromination: Starting from 2-methoxybenzenethiol, chlorination can be performed first, followed by bromination to introduce the respective halogens at desired positions on the aromatic ring.

These methods highlight the compound's accessibility through established organic synthesis techniques.

3-Bromo-5-chloro-2-methoxybenzenethiol finds applications in various fields:

  • Pharmaceutical Development: Due to its potential biological activities, it may serve as a lead compound for developing new drugs targeting inflammation or oxidative stress.
  • Chemical Synthesis: It acts as an intermediate in synthesizing more complex organic molecules, especially those requiring specific functional groups for further reactivity.
  • Research Tool: The compound can be used in studies investigating the reactivity of thiols and their interactions with biological molecules.

Interaction studies involving 3-bromo-5-chloro-2-methoxybenzenethiol often focus on its reactivity with biological targets. For instance, its thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The presence of halogen atoms may also influence its interaction dynamics with various biological molecules, enhancing its potential as a therapeutic agent .

Several compounds share structural similarities with 3-bromo-5-chloro-2-methoxybenzenethiol. Here is a comparison highlighting their unique aspects:

Compound NameStructure FeaturesUnique Aspects
2-MethoxybenzenethiolMethoxy group at position 2; no halogensLacks halogens, affecting reactivity
4-ChlorobenzenethiolChlorine at position 4; no methoxyDifferent substitution pattern influences reactivity
5-Bromo-2-methoxybenzenethiolBromine instead of chlorineMay exhibit different biological activities
5-Chloro-2-hydroxybenzenethiolHydroxyl group instead of thiolDifferent functional group alters properties

These comparisons illustrate how the positioning and type of functional groups significantly influence the chemical behavior and biological activity of related organosulfur compounds.

XLogP3

3.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

251.90113 g/mol

Monoisotopic Mass

251.90113 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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